molecular formula C13H17N3O3S2 B2967102 5-ethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide CAS No. 1105200-16-5

5-ethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide

Cat. No.: B2967102
CAS No.: 1105200-16-5
M. Wt: 327.42
InChI Key: OMHVHEGZVDZGKU-UHFFFAOYSA-N
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Description

5-ethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with an ethyl group at the 5-position and a 3-(6-oxopyridazin-1(6H)-yl)propyl linker.

Properties

IUPAC Name

5-ethyl-N-[3-(6-oxopyridazin-1-yl)propyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S2/c1-2-11-6-7-13(20-11)21(18,19)15-9-4-10-16-12(17)5-3-8-14-16/h3,5-8,15H,2,4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHVHEGZVDZGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of sulfonamides, characterized by a thiophene moiety and a pyridazinone derivative. Its structure can be represented as follows:

C14H18N4O3S\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

This structure contributes to its biological activity, particularly in neuromuscular and inflammatory pathways.

Research indicates that this compound may function through several mechanisms:

  • Inhibition of Skeletal Muscle Contraction : The compound has shown potential as an inhibitor of skeletal muscle contraction, which may be beneficial in treating neuromuscular disorders .
  • Anti-inflammatory Properties : It has been associated with anti-inflammatory effects, likely due to its interaction with inflammatory mediators .
  • Cell Proliferation Modulation : The compound may influence cellular proliferation pathways, making it a candidate for further investigation in cancer therapies .

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Activity Effect Reference
Skeletal Muscle InhibitionSignificant reduction in contraction
Anti-inflammatoryDecreased cytokine production
AntiproliferativeReduced cell viability in cancer cells

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • A study on the anti-inflammatory potential of pyridazinone derivatives demonstrated that this compound effectively reduced inflammation markers in vitro, suggesting its utility in inflammatory diseases .
  • In another investigation focused on neuromuscular conditions , the compound was found to inhibit muscle contractions significantly, which could provide therapeutic avenues for conditions like myasthenia gravis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound is structurally distinct from analogs such as 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a, from ) in three key aspects:

Core Heterocycle : The thiophene ring in the target compound replaces the benzene ring in 5a. Thiophene’s electron-rich nature may enhance π-π stacking interactions with biological targets compared to benzene.

Substituents : The 5-ethyl group on the thiophene contrasts with the benzyloxy group on the pyridazine in 5a. Ethyl’s smaller size and lower lipophilicity (predicted logP ~2.1 vs. benzyloxy’s ~3.5) could improve solubility but reduce membrane permeability.

Linker: A propyl chain connects the sulfonamide and pyridazinone moieties, offering greater conformational flexibility than the direct benzyloxy linkage in 5a.

Physicochemical and Pharmacological Properties

While experimental data for the target compound are unavailable, inferences can be drawn from analogs:

  • Solubility : The ethyl group may improve aqueous solubility compared to the benzyloxy group in 5a, which is bulkier and more hydrophobic.

Data Tables

Table 2: HRMS Data (Representative Example from )

Compound Formula [M+Na]+ (Calcd) [M+Na]+ (Found)
5a C₁₇H₁₅N₃O₃S 356.0732 356.0735
Target* C₁₃H₁₇N₃O₂S₂ 334.0630 (est.) N/A

*Theoretical values for the target compound are estimated based on its formula.

Research Findings and Implications

  • Structural Flexibility : The propyl linker in the target compound may allow better adaptation to binding pockets compared to rigid benzyloxy-linked analogs like 5a.
  • Electronic Effects: Thiophene’s electron-rich core could enhance interactions with enzymes or receptors reliant on aromatic stacking, a property less pronounced in benzene-based analogs.
  • Synthetic Challenges : Introducing the ethyl group on thiophene may require optimized conditions to avoid side reactions, contrasting with the straightforward benzyl bromide alkylation in 5a’s synthesis .

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